molecular formula C15H19ClN2O B2998634 2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone CAS No. 2411242-98-1

2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone

Cat. No. B2998634
M. Wt: 278.78
InChI Key: PMZWPYHQDFRNDZ-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone” is a complex organic molecule. It contains an indane core, which is a bicyclic compound consisting of a benzene ring fused with a pentane ring . The indane core is substituted with a piperazine ring and a ketone group .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an indane core with other reagents. For example, the synthesis of 1H-Inden-1-one, a related compound, involves the reaction of dry hydrogen chloride with freshly distilled indene, followed by oxidation with chromium trioxide in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple cyclic structures and functional groups. The indane core consists of a fused benzene and pentane ring. Attached to this core is a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Additionally, there is a ketone functional group attached to the molecule .

Future Directions

The future directions for research on “2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by indole and indane derivatives, these compounds may have potential as novel therapeutic agents .

properties

IUPAC Name

2-chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-11-15(19)18-8-6-17(7-9-18)14-5-4-12-2-1-3-13(12)10-14/h4-5,10H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZWPYHQDFRNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3CCN(CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone

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